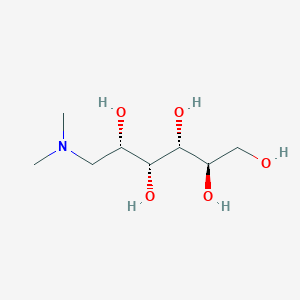

N,N-dimethyl-D-glucamine

Description

Contextual Significance within Amino Sugar Chemistry

Amino sugars are a class of carbohydrates where a hydroxyl group has been replaced by an amino group. wikipedia.org N,N-dimethyl-D-glucamine belongs to this family, being formally derived from D-glucose. It is a more substituted analogue of N-methyl-D-glucamine (meglumine), a well-known excipient in the pharmaceutical industry. wikipedia.org The presence of the tertiary amine group, in contrast to the primary amine of glucosamine (B1671600) or the secondary amine of meglumine (B1676163), significantly influences its chemical behavior, particularly its basicity and chelating ability. atamanchemicals.com

The multiple hydroxyl groups along its carbon chain, combined with the nitrogen atom, make this compound an effective chelating agent for various metal ions and metalloids, such as boron and arsenic. researchgate.net This ability to form stable complexes is a cornerstone of its application in separation and purification technologies. researchgate.netresearchgate.net Furthermore, its chiral nature, derived from the stereocenters of the parent glucose molecule, makes it a candidate for use as a chiral auxiliary or ligand in asymmetric synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO₅ |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | (2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol |

| Synonyms | 1-Deoxy-1-(dimethylamino)-D-glucitol |

| Classification | Amino Sugar Derivative, Tertiary Amine wikipedia.orgatamanchemicals.com |

Historical Development and Early Academic Investigations

The synthesis of this compound and its parent compound, N-methyl-D-glucamine, is rooted in the reductive amination of glucose. A common industrial method involves the reaction of glucose with dimethylamine (B145610) or methylamine, respectively, followed by hydrogenation over a metal catalyst. atamanchemicals.com Early investigations focused on optimizing these synthetic routes to achieve high yields and purity. For instance, processes have been developed that start from N-methylglucamine and use formaldehyde (B43269) in the presence of a hydrogen atmosphere and a metal catalyst to yield N,N-dimethyl-glucamine aqueous solutions. google.com

Kinetic studies have explored the reaction pathways in the reductive aminolysis of glucose with dimethylamine. These investigations revealed that reaction conditions, such as the catalyst-to-glucose ratio, play a crucial role in the selectivity of the reaction. Higher ratios tend to favor the formation of N,N-dimethylglucamine, while lower ratios can lead to cleavage products. Early applications stemmed from its properties as a mild, low-odor neutralizing agent and pH buffer, particularly in water-based formulations like paints and cosmetics, owing to its derivation from a renewable raw material (glucose). atamanchemicals.comgoogle.com

Current Research Landscape and Emerging Areas of Inquiry

The current research landscape for this compound is expanding beyond its traditional uses. A significant area of inquiry is its application in materials science for environmental remediation. Functionalizing polymers and other materials with N-methyl-D-glucamine has proven effective for the selective removal of toxic oxyanions like arsenate and borate (B1201080) from water. researchgate.netresearchgate.netresearchgate.net The high affinity and selectivity are attributed to the complexation between the protonated amine and the multiple hydroxyl groups of the glucamine moiety with the target ions. researchgate.netresearchgate.net Research is ongoing to develop new materials, such as cryogels and nanofibers, incorporating these functional groups for enhanced removal efficiency. researchgate.netresearchgate.net

In the realm of organic synthesis, N,N-dimethyl-D-glucosamine (a related cyclic analogue) has been developed as an efficient ligand for copper-catalyzed Ullmann-type coupling reactions. researchgate.net This highlights the potential of this compound itself to serve as a chiral ligand in catalysis, an area that remains ripe for exploration. Furthermore, it is used as a reagent in the synthesis of N,N-dimethyl-N-alkyl-D-glucaminium bromides, which have shown antimicrobial activity. atamanchemicals.com Its role as a solubilizing agent for poorly water-soluble drugs is also an active area of pharmaceutical research. atamanchemicals.com

| Compound | Key Structural Feature | Primary Research Application Area |

|---|---|---|

| D-Glucosamine | Primary Amine | Ligand in catalysis, building block in synthesis. acs.org |

| N-Methyl-D-glucamine | Secondary Amine | Pharmaceutical excipient, resolving agent, functional group for heavy metal removal. wikipedia.orgresearchgate.netgoogle.com |

| This compound | Tertiary Amine | Buffering agent, reagent for antimicrobial synthesis, potential ligand and chelating agent. atamanchemicals.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c1-9(2)3-5(11)7(13)8(14)6(12)4-10/h5-8,10-14H,3-4H2,1-2H3/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDYSSBTWBKII-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015492 | |

| Record name | N,N-Dimethyl-D-glucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76326-99-3 | |

| Record name | N,N-Dimethylglucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-D-glucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Pathways of N,n Dimethyl D Glucamine

Established Synthetic Methodologies

The production of N,N-dimethyl-D-glucamine is primarily achieved through two well-documented synthetic strategies: the reductive amination of D-glucamine or its N-methyl derivative, and the direct methylation of D-glucamine.

Reductive Amination Routes from D-Glucamine and Derivatives

Reductive amination is a cornerstone in the synthesis of this compound. This method can start from D-glucamine itself or, more commonly, from N-methyl-D-glucamine, which is then further methylated. The process involves the reaction of the amine with a carbonyl compound—in this case, formaldehyde (B43269)—to form an intermediate which is subsequently reduced.

A prevalent industrial method involves the reaction of an aqueous solution of N-methyl-D-glucamine with formaldehyde in the presence of a metal catalyst and hydrogen pressure. justia.comgoogle.com This single-stage process is noted for its efficiency under relatively mild conditions. An alternative route involves the direct reductive amination of D-glucamine using formaldehyde and a hydrogenation catalyst.

The choice of catalyst is critical to the success of the reductive amination, with Raney nickel and ruthenium-based catalysts being prominent examples.

Raney Nickel Catalysis: Raney nickel, a fine-grained nickel-aluminum alloy, is a widely used catalyst for hydrogenation reactions due to its high activity and stability. justia.comwikipedia.org In the synthesis of this compound from N-methyl-D-glucamine and formaldehyde, the mechanism involves several steps. First, the N-methyl-D-glucamine reacts with formaldehyde to form an N-methylglucamine-formaldehyde adduct. justia.com This intermediate is then hydrogenated on the surface of the Raney nickel catalyst. researchgate.net The catalyst facilitates the addition of hydrogen, reducing the intermediate to form the final tertiary amine, this compound. justia.comgoogle.comresearchgate.net The reaction is driven to completion under hydrogen pressure. justia.com

Ruthenium Catalysis: Ruthenium catalysts are also effective for reductive amination processes. nih.govrsc.org For instance, this compound can be synthesized in high yield by reacting D-glucose with dimethylamine (B145610) in an aqueous solution over a heterogeneous ruthenium catalyst. The general mechanism for ruthenium-catalyzed reductive amination involves the formation of an active ruthenium hydride species. nih.gov This species facilitates the reductive coupling of the amine and the carbonyl compound. While specific mechanistic studies for the synthesis of this compound are detailed, the process generally aligns with established models of Ru-catalyzed aminations where the catalyst enables the efficient synthesis of amines from carbonyls and ammonia (B1221849) or amines using molecular hydrogen. scispace.com

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring an economically viable process. Key parameters include reactant concentrations, molar ratios, temperature, and pressure.

For the Raney nickel-catalyzed synthesis from N-methyl-D-glucamine, specific conditions have been refined to enhance product quality. justia.com Gentle process conditions, such as conducting the initial reaction and hydrogenation at 30 to 40°C, followed by a post-hydrogenation step at 90°C, have been shown to yield light yellow reaction solutions rather than darker, less pure brown ones. This post-hydrogenation step, also described at temperatures between 60-110°C, helps to ensure the reaction goes to completion. justia.com

Table 1: Optimized Reaction Conditions for Raney Nickel-Catalyzed Synthesis of this compound

| Parameter | Preferred Range | Source |

|---|---|---|

| Reactant 1 | Aqueous N-methylglucamine (30-70 wt%) | justia.com |

| Reactant 2 | Aqueous Formaldehyde (30-40 wt%) | justia.com |

| Molar Ratio (N-methylglucamine:Formaldehyde) | 1:1 to 1:1.5 | justia.com |

| Catalyst | Raney Nickel | justia.com |

| Hydrogen Pressure | 10-200 bar (preferably 70-120 bar) | justia.comgoogle.com |

| Initial Reaction Temperature | 30-100°C (preferably 35-65°C) | justia.comgoogle.com |

| Post-Hydrogenation Temperature | 60-110°C | justia.com |

The primary challenge in the synthesis of this compound is controlling the formation of by-products. Without careful control, the final product can be contaminated with unreacted starting materials like N-methyl-D-glucamine and formaldehyde, or side-products such as acids and methanol, which forms from the hydrogenation of excess formaldehyde. justia.com

A significant side reaction is the retro-aldol reaction, which can lead to cleavage products. The color of the final reaction solution is a key quality indicator; darker brown solutions suggest a higher level of impurities compared to the desired light-yellow product.

Strategies to control by-product formation include:

Mild Reaction Conditions: Lower temperatures (35-65°C) during the main reaction phase minimize degradation and side reactions. justia.com

Stoichiometric Control: Careful control of the molar ratio of N-methylglucamine to formaldehyde is essential to prevent excess reagents that could lead to by-products. justia.com

Post-Reaction Purification: Although the goal of some optimized processes is to produce a solution that can be used directly, a distillation step can be employed to remove volatile by-products like methanol. justia.com

Reaction Conditions and Optimization Strategies

Methylation of D-Glucamine

An alternative to reductive amination is the direct methylation of the primary amine group of D-glucamine. This can be accomplished using classical alkylating agents or through specific named reactions like the Eschweiler-Clarke reaction.

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines to yield their tertiary amine counterparts. wikipedia.orgambeed.com It utilizes excess formaldehyde as the source of the methyl groups and formic acid as the reducing agent. jk-sci.com The reaction proceeds via the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid. name-reaction.com A key advantage of this method is that the reaction ceases at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org This makes it a highly selective method for converting D-glucamine into this compound.

The choice of reagents and the reaction environment are determinative for the outcome of the methylation process.

When using traditional alkylating agents, D-glucamine is typically reacted with a methylating agent such as methyl iodide or dimethyl sulfate. researchgate.net The reaction is carried out in the presence of a base, like sodium hydroxide (B78521) or sodium carbonate, to facilitate the methylation and neutralize the acid formed. An organic solvent, often methanol, is used to dissolve the reactants. researchgate.net To prevent oxidation, the reaction may be conducted under an inert atmosphere. researchgate.net

For the Eschweiler-Clarke reaction, the reagents are simply formaldehyde and formic acid, which are typically used in excess. wikipedia.org The reaction is usually performed in an aqueous solution and may require heating to proceed efficiently. wikipedia.org The release of carbon dioxide gas during the reduction step renders the reaction irreversible, driving it towards the formation of the methylated product. name-reaction.com

Table 2: Reagents for Methylation of D-Glucamine

| Methylation Method | Reagents | Environment/Conditions | Source |

|---|---|---|---|

| Direct Alkylation | Methyl Iodide or Dimethyl Sulfate; Sodium Hydroxide or Sodium Carbonate (Base) | Methanol or Ethanol solvent; Inert atmosphere | researchgate.net |

| Eschweiler-Clarke Reaction | Formaldehyde (excess); Formic Acid (excess) | Aqueous solution; Often heated | wikipedia.orgambeed.comjk-sci.com |

Industrial Synthesis Approaches and Scalability

The industrial manufacturing of this compound is dominated by two primary synthesis strategies: the reductive amination of D-glucose with dimethylamine and the methylation of N-methyl-D-glucamine. These approaches are favored for their scalability and relatively high yields.

One prominent industrial method involves the reaction of N-methyl-D-glucamine with formaldehyde in the presence of a catalyst and hydrogen gas. justia.comgoogle.com This process is often carried out in an aqueous solution, which is advantageous for large-scale production as it avoids the use of volatile organic solvents. justia.com A patented process highlights the metering of an aqueous formaldehyde solution into an aqueous solution of N-methyl-D-glucamine under hydrogen pressure, with a metal catalyst, to yield an aqueous solution of this compound. justia.com This method is designed to be a single-stage process, which simplifies the manufacturing workflow and reduces operational costs. google.com The use of technical grade N-methyl-D-glucamine, which can be derived from glucose syrup, further enhances the economic viability of this route for industrial production. google.com

The scalability of this process is supported by well-defined reaction parameters. For instance, the reaction can be conducted at temperatures ranging from 30 to 100°C and hydrogen pressures between 10 and 200 bar. justia.com The ability to reuse the catalyst multiple times, preferably more than five times, is a key factor in the scalability and cost-effectiveness of this industrial approach. google.com

Another significant industrial route is the direct reductive amination of D-glucose with dimethylamine. This method is also highly scalable and benefits from the use of readily available starting materials. The reaction is typically performed in a high-pressure stirring tank in the presence of a hydrogenation catalyst such as nickel, platinum, or palladium. google.com The reaction conditions for similar reductive aminations of glucose are generally in the range of 50 to 120°C and pressures of 0.7 to 8 MPa. google.com

Interactive Data Table: Industrial Synthesis Parameters for this compound

| Parameter | Synthesis from N-methyl-D-glucamine & Formaldehyde | Direct Reductive Amination of D-glucose |

| Primary Reactants | N-methyl-D-glucamine, Formaldehyde | D-glucose, Dimethylamine |

| Catalyst | Metal catalyst (e.g., Raney nickel) | Hydrogenation catalyst (e.g., Ni, Pt, Pd) |

| Solvent | Water | Water or organic alcohols |

| Temperature | 30 - 100 °C | 50 - 120 °C |

| Pressure | 10 - 200 bar | 0.7 - 8 MPa |

| Key Feature | Single-stage process, catalyst recyclability | Direct route from glucose |

Green Chemistry Principles in this compound Production

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming to create more sustainable and environmentally benign manufacturing processes. A significant aspect of this is the use of renewable feedstocks. Both primary industrial routes start from D-glucose, a readily available and renewable carbohydrate, or its derivatives like N-methyl-D-glucamine. justia.comnih.gov This reliance on bio-based materials is a cornerstone of green chemistry. scispace.com

The principle of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a crucial metric in evaluating the "greenness" of a synthesis. nih.govprimescholars.com In an ideal scenario, a reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. savemyexams.com While the synthesis of this compound does not achieve perfect atom economy due to the formation of byproducts like water, efforts are made to maximize it. For example, in the reaction of N-methyl-D-glucamine with formaldehyde and hydrogen, the primary byproduct is water, leading to a relatively high atom economy.

The reduction of waste is another focal point. The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product, is a useful metric for assessing the environmental impact of a process. nih.gov By using aqueous reaction media and recyclable catalysts, the E-factor for this compound production can be minimized. Furthermore, developing processes that yield a high-purity product directly from the reaction mixture reduces the need for extensive purification steps, which often generate significant waste. justia.com

Interactive Data Table: Green Chemistry Aspects of this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Synthesis starts from D-glucose or its derivatives. justia.comnih.gov |

| Atom Economy | Reactions are designed to maximize the incorporation of reactant atoms into the final product. nih.govprimescholars.com |

| Catalysis | Utilizes recyclable catalysts like Raney nickel, minimizing waste. google.com |

| Waste Prevention | Aqueous reaction media and high-purity products reduce the need for extensive purification and minimize waste generation. justia.comnih.gov |

| Safer Solvents and Auxiliaries | The use of water as a solvent is a key feature of some industrial processes. justia.com |

Derivatization Chemistry and Functionalization of N,n Dimethyl D Glucamine

Chemical Modification at the Amine Moiety

The tertiary amine group in N,N-dimethyl-D-glucamine is a key site for chemical modification, primarily through reactions that target the lone pair of electrons on the nitrogen atom. These modifications are crucial for creating derivatives with novel properties, particularly for applications in surfactant and antimicrobial chemistry.

Alkylation and Quaternization for Novel Derivatives (e.g., N,N-dimethyl-N-alkyl-D-glucaminium bromides)

A significant pathway for modifying the amine moiety of this compound is through quaternization, a type of alkylation reaction. This process converts the tertiary amine into a quaternary ammonium (B1175870) salt, which imparts a permanent positive charge to the nitrogen atom, significantly altering the molecule's physicochemical properties.

The synthesis of N,N-dimethyl-N-alkyl-D-glucaminium bromides is a well-documented example of this strategy. chemicalpapers.comresearchgate.netusbio.net This transformation is typically achieved via a nucleophilic substitution (S_N) reaction where this compound acts as the nucleophile, attacking an alkylating agent such as a 1-bromoalkane. chemicalpapers.comresearchgate.net This reaction leads to the formation of a new carbon-nitrogen bond and the creation of a cationic head group balanced by a bromide anion.

Researchers have successfully synthesized a series of these quaternary ammonium compounds with varying alkyl chain lengths, typically ranging from 8 to 22 carbon atoms. chemicalpapers.comresearchgate.net The structure of these target compounds is routinely confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. chemicalpapers.comresearchgate.net The reaction to produce N,N-dimethyl-d-glucammonium chloride, a related compound, involves reacting meglumine (B1676163) (N-methyl-D-glucamine) with formic acid and formaldehyde (B43269), followed by heating under reflux for an extended period. researchgate.net

Table 1: Examples of Synthesized N,N-dimethyl-N-alkyl-D-glucaminium Bromides

| Alkyl Chain of 1-Bromoalkane Reactant | Number of Carbon Atoms in Alkyl Chain |

|---|---|

| 1-bromooctane | 8 |

| 1-bromodecane | 10 |

| 1-bromododecane | 12 |

| 1-bromotetradecane | 14 |

| 1-bromohexadecane | 16 |

| 1-bromooctadecane | 18 |

| 1-bromoeicosane | 20 |

| 1-bromodocosane | 22 |

This table is based on research describing the synthesis of a series of these compounds with alkyl chains varying from C8 to C22. chemicalpapers.comresearchgate.net

Amidation and Esterification Reactions

The functional groups of this compound allow for derivatization through amidation and esterification, although the specific reactions depend on the targeted moiety.

Amidation: As this compound possesses a tertiary amine, it cannot undergo direct acylation to form a stable amide bond at the nitrogen center. However, the synthesis of amide derivatives is highly relevant in the context of its precursor, N-methyl-D-glucamine (a secondary amine). Lipase-catalyzed reactions using N-methyl-D-glucamine and a fatty acid or its methyl ester can yield a mixture of the target amide product and ester by-products. researchgate.net In some cases, a secondary reaction can occur where the initial product reacts with another acyl donor, forming an amide-ester, which has been reported as a major by-product. researchgate.net The chemoselectivity of these enzymatic reactions, favoring either amide or ester synthesis, can be controlled by adjusting the ratio of the acid and amine reactants. researchgate.net

Esterification: The five hydroxyl groups on the polyol chain of this compound are available for esterification reactions. These reactions involve treating the molecule with carboxylic acids or, more commonly, their activated derivatives like acyl chlorides or anhydrides, often in the presence of a catalyst. nih.govlibretexts.org This process attaches an acyl group to one or more of the oxygen atoms, forming ester linkages. Such modifications can significantly alter the molecule's solubility and other physical properties. rsc.org For instance, linear acyl chloride tags can react with hydroxyl groups to yield stable esters. nih.gov

Derivatization of Hydroxyl Groups

The polyhydroxylated backbone of this compound, derived from glucose, presents numerous opportunities for derivatization. The five hydroxyl groups (-OH) can be functionalized to create a vast array of derivatives with tailored properties. However, selectively modifying one hydroxyl group in the presence of others presents a significant synthetic challenge due to their similar reactivity. nih.gov

Selective vs. Non-selective Functionalization

The ability to functionalize the hydroxyl groups of this compound can be broadly categorized as either selective or non-selective.

Non-selective functionalization involves reacting all the hydroxyl groups simultaneously. A common example is peracetylation, where all hydroxyls are converted to acetate (B1210297) esters using a reagent like acetic anhydride (B1165640) in the presence of a catalyst. ntnu.no

Selective functionalization targets one or more specific hydroxyl groups while leaving others untouched. The primary hydroxyl group at the C6 position is generally the most reactive and sterically accessible, making it the easiest to functionalize selectively. ntnu.nowiley-vch.de For example, bulky reagents like tert-butyldimethylsilyl (TBDMS) chloride can preferentially react with the C6 hydroxyl due to lower steric hindrance compared to the secondary hydroxyls. ntnu.no Strategies for achieving regioselectivity often rely on several factors:

Steric Hindrance: Utilizing bulky reagents that can only access the less hindered primary C6-OH group. ntnu.no

Electronic Effects: The acidity of specific hydroxyl groups can be influenced by neighboring substituents, which can be exploited for selective reactions. wiley-vch.de

Catalyst Control: The use of specific organocatalysts, such as modified 4-(N,N'-dimethylamino)pyridine (DMAP), has been explored to direct acylation towards secondary hydroxyl groups in carbohydrates. nih.govnih.gov

Protection and Deprotection Strategies

To achieve complex, site-selective modifications of the hydroxyl groups, chemists employ a range of protection and deprotection strategies, a cornerstone of carbohydrate chemistry. wiley-vch.deresearchgate.netnih.gov A protecting group is temporarily attached to one or more hydroxyls to render them inert, allowing chemical reactions to be performed on other parts of the molecule. The protecting group is then removed (deprotected) in a subsequent step.

Common strategies applicable to a polyol structure like this compound include:

Acetal and Ketal Formation: Cyclic protecting groups can be used to mask vicinal diols (hydroxyl groups on adjacent carbons). For example, isopropylidene groups are commonly used to protect cis-hydroxyls. wiley-vch.de Benzylidene acetals are frequently used to protect the C4 and C6 hydroxyls in glucose-like structures. mdpi.com

Silyl (B83357) Ethers: Bulky silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) or di-tert-butylsilylene (DTBS), are widely used. The DTBS group can be used to form a stable cyclic ether between the C4 and C6 hydroxyls. wiley-vch.de

Ester Formation: Groups like benzoyl (Bz) or acetyl (Ac) can be used to protect all hydroxyls, which can then be selectively removed under different conditions. nih.gov

These N-glycosides are often stable under various reaction conditions including acylation, alkylation, and silylation, and can be selectively cleaved to regenerate the desired functional group. researchgate.net

Table 2: Common Protecting Group Strategies for Hydroxyl Moieties

| Protecting Group Type | Example Reagent | Targeted Hydroxyls | Key Features |

|---|---|---|---|

| Silyl Ether | TBDMS-Cl | Primarily C6-OH | Selectivity based on steric hindrance. ntnu.no |

| Cyclic Silyl Ether | Di-tert-butylsilylene (DTBS) | C4-OH and C6-OH | Forms a stable trans-decalin-like system. wiley-vch.de |

| Cyclic Acetal | Benzaldehyde | C4-OH and C6-OH | Common strategy for masking the 4,6-diol system. mdpi.com |

Chemo-Enzymatic Approaches to Derivative Synthesis

Chemo-enzymatic synthesis combines the advantages of traditional chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is increasingly used for the synthesis of complex carbohydrate derivatives, offering a powerful tool for the functionalization of this compound and its precursors. nih.govfrontiersin.org

Enzymes, such as lipases, glycosidases, and glycosyltransferases, can catalyze reactions with high regio- and stereoselectivity that are often difficult to achieve through purely chemical means. researchgate.netnih.gov For example, lipases have been used for the selective N-acylation of N-methyl-D-glucamine, where the enzyme precisely controls the formation of the amide bond over esterification of the numerous hydroxyl groups. researchgate.netresearchgate.net

A representative chemo-enzymatic strategy might involve:

An initial enzymatic step to selectively modify a starting material. For instance, chitosan (B1678972) can be enzymatically hydrolyzed to produce specific chitooligosaccharides. researchgate.net

A subsequent chemical modification of the enzymatically-produced intermediate. The chitooligosaccharides can then be chemically N-acetylated and later N-trimethylated to yield desired derivatives. researchgate.net

This combination allows for the efficient and environmentally friendly synthesis of complex molecules that would otherwise require lengthy and elaborate protection-deprotection sequences in traditional organic synthesis. nih.govresearchgate.net

Coordination Chemistry and Ligand Properties of N,n Dimethyl D Glucamine

Metal Ion Complexation Mechanisms

N,N-dimethyl-D-glucamine (DMG) is a polyol and a tertiary amine, a structure that bestows it with potent metal-chelating properties. Its ability to form stable complexes with a variety of ions is central to its utility in analytical and separation sciences. The specific mechanisms of complexation vary depending on the target ion, involving cooperative effects between the hydroxyl groups and the nitrogen atom.

Chelating Behavior with Transition Metals

The coordination chemistry of glucamine derivatives with transition metals involves the formation of chelate rings, which enhances the stability of the resulting complexes. While specific studies on this compound are part of a broader investigation into similar ligands, the behavior of related compounds like N-ethyl-D-glucamine shows stabilization of transition metal ions such as Cr³⁺ and Ni²⁺. This chelation is understood to occur through the coordination of the metal ion with the lone pair of electrons on the nitrogen atom and the oxygen atoms of the adjacent hydroxyl groups on the glucitol backbone. This multi-point attachment forms a stable, ring-like structure around the metal ion, a characteristic feature of chelating agents. libretexts.orgnih.gov The formation of these complexes is a key aspect of coordination chemistry, where ligands with multiple donor atoms, known as polydentate ligands, bind to a central metal ion. libretexts.org

Specificity and Affinity for Boron and Arsenic Oxyanions

A defining feature of this compound and its close analog, N-methyl-D-glucamine (NMDG), is their remarkable specificity and high affinity for the oxyanions of boron and arsenic. mdpi.com This property has led to their extensive use in creating specialized resins for the selective removal of these elements from aqueous solutions, including geothermal water and industrial effluents. mdpi.com Resins functionalized with NMDG have demonstrated superior performance in capturing both borate (B1201080) and arsenate ions, often reducing their concentrations to below permissible limits for drinking water and agricultural use. mdpi.comnih.gov

For instance, novel gel-type resins functionalized with NMDG achieved over 95% boron removal at a concentration of 2 g/L and 94% arsenic removal at 8 g/L, showcasing high efficiency compared to commercial alternatives. mdpi.com Similarly, when NMDG is appended to porous aromatic frameworks (PAFs), the resulting materials exhibit rapid uptake and high capacities for both arsenic and chromium oxyanions. nih.govchemistryviews.org

Table 1: Adsorption Capacities of NMDG-Functionalized Materials for Arsenic (As(V))

| Adsorbent Material | Saturation Capacity (mmol/g) | Binding Mechanism |

|---|---|---|

| PAF-1-NMDG | 1.14 | Anion-Exchange & Hydrogen Bonding nih.gov |

This table presents data on the arsenic adsorption capacity of different materials functionalized with N-methyl-D-glucamine (NMDG), a close structural analog of this compound.

Role of Polyol Moieties in Complex Formation

The polyol structure, specifically the arrangement of multiple hydroxyl (-OH) groups along the glucitol chain, is fundamental to the chelating ability of this compound. For boron, which exists as boric acid (B(OH)₃) or borate (B(OH)₄⁻) in aqueous solutions, the complexation occurs through the reaction with cis-diol groups (hydroxyl groups on adjacent carbon atoms with a specific stereochemistry). mdpi.com This interaction forms a stable five- or six-membered ring structure, effectively sequestering the boron.

In the case of arsenic, which is typically present as arsenate oxyanions (e.g., H₂AsO₄⁻ or HAsO₄²⁻), the polyol moieties contribute significantly through hydrogen bonding. nih.gov While the primary binding involves an ion-exchange interaction with the protonated amine group, the numerous hydroxyl groups provide additional stability to the complex by forming hydrogen bonds with the oxygen atoms of the arsenate anion. nih.govresearchgate.net This dual-interaction model explains the high affinity and selectivity of NMDG-functionalized materials for arsenate. nih.gov

Influence of pH on Complex Stability

The stability of complexes formed by this compound is highly dependent on the pH of the solution. This is primarily due to two factors: the protonation state of the tertiary amine and the chemical species of the target oxyanion. researchgate.netx-mol.com The tertiary amine group in DMG has a pKa value that allows it to be protonated under acidic to neutral conditions.

For arsenate removal, the optimal pH range is typically acidic (pH 3-6). researchgate.net In this range, the tertiary amine is protonated (R-N(CH₃)₂H⁺), creating a positive charge that strongly attracts the negatively charged arsenate species (H₂AsO₄⁻) via electrostatic interaction. researchgate.net This ion-exchange mechanism is a crucial component of the high selectivity for arsenate. nih.govresearchgate.net As the pH increases into the alkaline range, the amine group becomes deprotonated, and the arsenate species shifts to the more highly charged HAsO₄²⁻, altering the binding efficiency. researchgate.net The stability constant of metal complexes, in general, can show a marked dependence on pH due to the ionization of functional groups on the ligand.

Application as Ligands in Catalysis

The inherent chirality and structural features of this compound make it a promising candidate for use as a ligand in asymmetric catalysis. Its derivation from D-glucose provides a scaffold with multiple stereogenic centers and a relatively rigid structure, which are desirable attributes for inducing enantioselectivity.

Enantioselective Catalysis

Enantioselective catalysis aims to produce a specific enantiomer of a chiral product, a critical task in the synthesis of pharmaceuticals and fine chemicals. acs.orgrsc.org This is often achieved by using a chiral ligand that coordinates to a metal catalyst. The ligand creates a chiral environment around the metal center, directing the approach of the reactants and favoring the formation of one enantiomer over the other. nih.govscu.edu.cn

Glucosamine (B1671600) and its derivatives are recognized as effective and versatile ligands for this purpose. rsc.orgnih.gov The rigid pyranose ring and well-defined stereocenters of the glucose backbone can effectively transfer chiral information during a catalytic cycle. For example, this compound has been noted as an efficient ligand for copper-catalyzed Ullmann-type coupling reactions. x-mol.com While extensive studies detailing the performance of this compound in a wide array of enantioselective reactions are still emerging, its structural analogy to other successful carbohydrate-based ligands suggests significant potential. rsc.org The combination of a chiral polyol backbone and a coordinating amine group provides a bidentate or potentially tridentate ligand framework that can be applied to various metal-catalyzed transformations. rsc.org

Catalyst Design and Performance Evaluation

The inherent chirality and structural rigidity of the this compound backbone make it and its derivatives valuable in the design of catalysts, particularly for asymmetric synthesis. The stereogenic centers of the pyranose ring can enhance enantioselectivity in catalytic processes. Strategic modifications, such as protecting the hydroxyl groups, can fine-tune the steric and electronic properties of the ligand, thereby influencing the performance of the catalyst.

Derivatives of the closely related D-glucosamine have been successfully employed as ligands in various metal-catalyzed reactions. For instance, D-glucosamine itself has been used as a ligand for copper(I) in domino reactions that proceed via Sonogashira and Ullmann-type cross-couplings. acs.orgnih.gov In these systems, the water-soluble and biocompatible nature of the ligand is a significant advantage. acs.orgnih.gov Furthermore, sugar-annulated oxazoline (B21484) ligands derived from D-glucosamine have been synthesized and used in palladium-catalyzed allylic substitutions, achieving high levels of asymmetric induction (up to 98% enantiomeric excess). mdpi.com These examples underscore the potential of the glucamine scaffold in creating highly effective chiral ligands.

The performance of catalysts in the synthesis of this compound itself has also been a subject of study. The compound can be produced by the reductive amination of glucose with dimethylamine (B145610) over a heterogeneous ruthenium catalyst. Another common method is the methylation of N-methyl-D-glucamine using a formaldehyde (B43269) solution in the presence of a metal catalyst under hydrogen pressure. google.comjustia.com Studies have found that mixing the starting materials under pressure with a catalyst like Raney nickel leads to an improved product. justia.com The efficiency of these catalytic systems is dependent on various parameters, including temperature, pressure, and catalyst-to-substrate ratio. justia.com For example, in the reductive aminolysis of glucose, a higher catalyst-to-glucose ratio favors the formation of this compound over other side products.

| Catalyst | Reactant | Pressure | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Raney Nickel | Aqueous Formaldehyde (30-40 wt%) | 70-120 bar (H₂) | 40-50°C | Process yields a product with low color number (Hazen < 230 for a 50% solution). The catalyst can be reused multiple times. | justia.com |

| Metal Catalyst (general) | Aqueous Formaldehyde | 10-200 bar (H₂) | Not specified | The process involves metering the formaldehyde solution into the N-methylglucamine solution under hydrogen pressure. | google.com |

Supramolecular Interactions and Assembly Formation

Supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions between molecules. mdpi.com this compound and its derivatives are capable of participating in such interactions, leading to the formation of organized, higher-order structures. These assemblies are driven by a combination of forces including hydrogen bonding, π-π stacking, solvophobic effects, and van der Waals interactions. researchgate.net The presence of multiple hydroxyl groups and an amino group on the glucamine framework provides ample sites for hydrogen bonding, which is a key driver in the self-assembly process. researchgate.netrsc.org

Self-Assembly Behavior of Derivatives

The ability to form well-defined aggregates is a prominent feature of amphiphilic derivatives of glucamine. When the hydrophilic glucamine headgroup is attached to a hydrophobic tail, the resulting molecule can self-assemble in aqueous solutions to form structures like micelles and gels. researchgate.netacs.org

For example, N-acyl-N-methyl-D-glucamides (MEGA-n), which are nonionic surfactants derived from N-methyl-D-glucamine, are known to form micelles in water. acs.org Studies on N-decanoyl-N-methylglucamide (MEGA-10) have explored the thermodynamics of its micelle formation. acs.org Another class of derivatives, N-alkylamido-D-glucamines, which incorporate glycine (B1666218) linkers between the glucamine head and an alkyl chain, have been shown to be effective hydrogelators. researchgate.net These molecules self-assemble into fibrous networks that immobilize water, forming thixotropic gels—gels that become fluid when shaken or stirred and return to a semi-solid state upon standing. researchgate.netrsc.org The hydrogen bonding capability, influenced by the presence or absence of a methyl group on the amide function, plays a crucial role in the gelation properties. rsc.org

The self-assembly is not limited to simple amphiphiles. More complex conjugates, such as those involving macrocycles, also exhibit sophisticated aggregation behavior. Calix acs.orgresorcinarene (B1253557) derivatives functionalized with N-methyl-d-glucamine groups at the upper rim show a tendency to self-aggregate in aqueous solutions, with the nature of the aggregation depending on the chemical groups at the macrocycle's lower rim. nih.govresearchgate.net

| Derivative | Type of Assembly | Driving Forces | Key Findings | Reference |

|---|---|---|---|---|

| N-decanoyl-N-methylglucamide (MEGA-10) | Micelles | Hydrophobic interactions | Exhibits typical surfactant behavior, forming micelles above a critical concentration. | acs.org |

| N-alkylamido-D-glucamines (with glycine linker) | Hydrogels (nanofibers) | Hydrogen bonding, van der Waals interactions | Forms thixotropic hydrogels; the glycine linker is crucial for this behavior. | researchgate.netrsc.org |

| N-methyl-d-glucamine–Calix acs.orgresorcinarene conjugates | Nano-aggregates, Stacked structures | Hydrogen bonding, π-stacking, electrostatic interactions | Aggregation behavior depends on the substituents on the calixarene (B151959) lower rim and can involve head-to-tail stacking. | nih.govresearchgate.net |

Host-Guest Chemistry with Macrocyclic Systems (e.g., Resorcinarenes, Calixarenes)

The interaction of this compound and its close analogs with macrocyclic hosts like resorcinarenes and calixarenes is a prime example of host-guest chemistry. rsc.orgresearchgate.net These macrocycles possess well-defined cavities that can encapsulate guest molecules, and their rims can be functionalized to tune solubility and binding properties. mdpi.comthno.org

A notable example involves the synthesis of N-methyl-D-glucamine-resorcin acs.orgarene through a Mannich reaction. mdpi.com This creates a molecule where the glucamine units are appended to the upper rim of the resorcinarene macrocycle. Such conjugates often exhibit enhanced water solubility compared to the parent resorcinarene. mdpi.com These functionalized macrocycles are not merely hosts but are amphiphilic structures that can self-assemble into nano-sized aggregates in aqueous media. nih.govresearchgate.net

In the case of calix acs.orgresorcinarenes bearing N-methyl-d-glucamine groups on the upper rim and sulfonate groups on the lower rim, the resulting molecule is zwitterionic at neutral pH. This leads to self-assembly through head-to-tail aggregation, driven by electrostatic interactions between the positively charged aminomethyl groups and the negatively charged sulfonate groups. researchgate.net Dynamic light scattering (DLS) studies on these systems have confirmed the formation of aggregates, with particle sizes evolving from a few nanometers (corresponding to single molecules) to hundreds of nanometers at higher concentrations, indicating the formation of larger, stacked structures. nih.gov This behavior highlights a sophisticated interplay between host-guest principles and self-assembly, where the glucamine moiety is integral to the structure and properties of the resulting supramolecular system.

| Macrocyclic Host | Glucamine Derivative | Interaction/Assembly Type | Key Features | Reference |

|---|---|---|---|---|

| Decylresorcin acs.orgarene | N-methyl-D-glucamine | Mannich reaction conjugate | Higher water solubility than the parent resorcinarene; exhibits antimicrobial activity. | mdpi.com |

| Calix acs.orgresorcinarene | N-methyl-D-glucamine | Self-aggregating conjugate | Forms nano-aggregates in aqueous solution; aggregation depends on the chemical groups on the lower rim. | nih.govresearchgate.net |

| Calix acs.orgresorcinarene with sulfonate groups | N-methyl-D-glucamine | Head-to-tail aggregation | Electrostatic interactions between oppositely charged rims drive the assembly into stacked structures. | nih.govresearchgate.net |

Polymer Chemistry and Materials Science Applications

Incorporation into Polymeric Matrices

The unique structure of N,N-dimethyl-D-glucamine, featuring multiple hydroxyl groups and a tertiary amine, makes it a valuable functional moiety for incorporation into various polymer systems. Its integration into polymeric matrices is primarily achieved through the synthesis of functionalized polymers, a process that enhances the base polymer's properties and introduces specific functionalities for targeted applications.

Synthesis of Functionalized Polymers

The creation of polymers bearing the this compound group can be accomplished through several synthetic routes. These methods are designed to covalently bond the glucamine derivative to a polymer backbone, ensuring its stability and accessibility for interaction with target molecules.

Grafting is a prevalent technique where pre-existing polymer backbones are modified by attaching the functional this compound (NMDG) group. This can be achieved through two main approaches: "grafting to" and "grafting from". mdpi.com

In the "grafting to" method, the functional molecule is attached to the polymer backbone. A notable example is the functionalization of porous aromatic frameworks (PAFs). This involves a two-step process starting with the chloromethylation of the PAF, followed by the nucleophilic addition of NMDG to append it to the framework. nih.govchemistryviews.org

The "grafting from" or surface-initiated polymerization (SIP) technique involves initiating polymerization from active sites on the backbone. mdpi.compsecommunity.org A practical application of this is the creation of chelating fabrics. The process begins with the graft polymerization of glycidyl (B131873) methacrylate (B99206) (GMA) onto a nonwoven fabric, which has been pre-irradiated with gamma rays. Subsequently, the fabric is immersed in an NMDG aqueous solution, leading to the attachment of the NMDG molecules onto the GMA-grafted fabric. mdpi.com This method effectively creates a fabric with a high density of chelating NMDG moieties. mdpi.com

Co-polymerization involves the polymerization of a mixture of two or more different monomers. To utilize this strategy, monomers containing the this compound group are first synthesized. For instance, monomers such as (4-vinyl-benzyl)‐N‐methyl‐D‐glucamine (VbNMG) and N-methyl-D-glucamine methacrylamide (B166291) have been developed for this purpose. researchgate.net

Grafting onto Polymer Backbones

Design of Adsorbent Materials for Environmental Remediation

Polymers functionalized with this compound are extensively designed as high-performance adsorbent materials for environmental cleanup. The polyol structure of the glucamine moiety is particularly effective at chelating with various pollutants, enabling their selective removal from water sources. nih.govberkeley.edu

Selective Removal of Heavy Metal Ions (e.g., Mercury)

Amine-containing adsorbents are recognized for their potential in mercury remediation due to the chelating properties of nitrogen atoms. nih.gov Specifically, materials incorporating the N-methyl-D-glucamine (NMDG) moiety have demonstrated a high affinity for heavy metals, including mercury (Hg(II)). researchgate.netresearchgate.net The functionalization of polymers with NMDG increases the number of active sites available for mercury adsorption. nih.gov Porous organic polymers functionalized with strong mercury chelating groups have shown exceptional performance, achieving a saturation mercury uptake capacity of over 1,000 mg/g and reducing mercury concentrations to below 0.4 parts per billion (ppb). unt.edu

| Adsorbent Type | Target Ion | Adsorption Capacity | Reference |

| Amine-impregnated poly(S-MA) | Hg(II) | 44.7 mg/g | nih.gov |

| Porous Organic Polymer (Thiol-functionalized) | Hg(II) | >1,000 mg/g | unt.edu |

Adsorption of Oxyanions (e.g., Arsenate, Borate (B1201080), Chromate)

The NMDG group is highly effective in binding various oxyanions through a combination of ion-exchange, hydrogen bonding, and chelation interactions. nih.gov This makes NMDG-functionalized polymers excellent candidates for removing toxic oxyanions from water.

Arsenate (As(V))

NMDG-functionalized polymers are highly selective for arsenate ions, even in the presence of competing anions like sulfates and chlorides. researchgate.net The adsorption mechanism involves the protonated tertiary amine of the NMDG group, which enhances arsenate binding through electrostatic interactions and hydrogen bonding. nih.govresearchgate.net Cryogels prepared with NMDG-containing monomers have demonstrated remarkable arsenate sorption capacities. researchgate.net Porous aromatic frameworks (PAFs) functionalized with NMDG also show high adsorption capacities and rapid uptake of arsenate. nih.govchemistryviews.org

Borate

This compound is a well-established chelating agent for boric acid. mdpi.comnih.gov Polymers functionalized with this group are designed as selective adsorbents for boron removal. berkeley.edu The vicinal diol groups on the glucamine moiety form stable ring complexes with borate ions. mdpi.com NMDG-functionalized PAFs have shown adsorption capacities up to 70% higher than commercial boron-selective resins and exhibit significantly faster adsorption rates. berkeley.edu One novel adsorbent created by grafting NMDG onto a silica-polyallylamine composite reported a maximum boron load capacity of approximately 1.55 mmol/g. nih.gov

Chromate (Cr(VI))

NMDG-functionalized materials are also effective for the removal of chromate. nih.govresearchgate.net The capture of Cr(VI) by NMDG-functionalized PAFs occurs through selective diol chelation, ion-exchange, and redox-active interactions. nih.gov These materials exhibit very high uptake capacities and extremely rapid adsorption kinetics, reaching equilibrium in as little as 10 seconds. chemistryviews.org Cryogels based on NMDG have also been reported to possess very high chromium sorption capabilities. researchgate.net

| Adsorbent Material | Target Oxyanion | Adsorption Capacity | Reference |

| NMDG Cryogel (VbNMG-100) | Arsenate (As(V)) | 76.3 mg/g | researchgate.net |

| NMDG Cryogel (VbNMG-100) | Chromate (Cr(VI)) | 130.9 mg/g | researchgate.net |

| Porous Aromatic Framework (PAF-1-NMDG) | Arsenate (As(V)) | ~1.14 mmol/g | nih.gov |

| Porous Aromatic Framework (PAF-1-NMDG) | Chromate (Cr(VI)) | ~2.5 mmol/g | nih.govchemistryviews.org |

| NMDG-functionalized silica-polyallylamine | Borate | ~1.55 mmol/g | nih.gov |

| Porous Aromatic Framework (PAF-1-NMDG) | Borate | 0.94 mmol/g (in synthetic seawater) | berkeley.edu |

Adsorption Isotherms and Kinetics

The effectiveness of adsorbent materials is often evaluated by studying their adsorption isotherms and kinetics. Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. Kinetic models, on the other hand, provide insights into the rate of adsorption.

For materials functionalized with N-methyl-D-glucamine (a closely related compound), studies have shown that the adsorption of substances like boron and heavy metals often fits well with the Langmuir and Freundlich isotherm models. researchgate.netmdpi.comresearchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on a heterogeneous surface. wikipedia.org

Kinetic studies of these adsorption processes frequently follow a pseudo-second-order model. researchgate.netmdpi.com This suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. ustb.edu.cnncsu.edu For instance, in the removal of boron by a magnetic nano-sorbent functionalized with N-methyl-D-glucamine, the adsorption process was well-described by the pseudo-second-order kinetic model, reaching equilibrium within 40 minutes. mdpi.com Similarly, the adsorption of vanadium (V) ions onto ion exchangers with N-methyl-D-glucamine groups also showed the best fit with the pseudo-second-order model. mdpi.com

Table 1: Adsorption Isotherm and Kinetic Parameters for Boron Removal

| Adsorbent | Isotherm Model | Kinetic Model | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| N-methyl-D-glucamine functionalized magnetic nano-sorbent | Freundlich | Pseudo-second-order | 9.21 | mdpi.com |

| N-methyl-D-glucamine functionalized silica-polyallylamine composites | Not specified | Chemical reaction limited | ~1.55 mmol/g | nih.gov |

| N-methyl-D-glucamine modified chitosan (B1678972) nanofibers | Langmuir | Not specified | 12.8 | nii.ac.jp |

| N-methyl-D-glucamine-based hybrid adsorbent | Langmuir | Pseudo-second-order | 2.02 mmol/g | researchgate.net |

Regenerability and Reusability of Adsorbents

A crucial aspect of sustainable adsorbent technology is the ability to regenerate and reuse the material over multiple cycles without a significant loss in performance. This not only reduces operational costs but also minimizes secondary waste generation. sci-hub.sedavidpublisher.com

Adsorbents functionalized with N-methyl-D-glucamine have demonstrated good regenerability. For example, a novel boron adsorbent fabricated by grafting N-methyl-D-glucamine onto silica-polyallylamine composites showed only a 7% loss in capacity after five consecutive adsorption-regeneration cycles. nih.gov The regeneration was achieved by treating the exhausted adsorbent with a dilute hydrochloric acid solution followed by neutralization with ammonia (B1221849) solution. nih.gov Similarly, a sulfur-based polymer functionalized with N-methyl-D-glucamine for boron removal retained 86% of its initial capacity after five cycles of acid and alkali regeneration. researchgate.netresearchgate.net Cryogels containing N-methyl-D-glucamine have also shown excellent reusability, with one study demonstrating up to six cycles for the removal of arsenic and chromium ions. researchgate.net

Table 2: Regeneration and Reusability of N-methyl-D-glucamine Based Adsorbents

| Adsorbent | Target Pollutant | Regeneration Method | Reusability (Cycles) | Capacity Loss | Reference |

|---|---|---|---|---|---|

| N-methyl-D-glucamine functionalized silica-polyallylamine composites | Boron | 3% HCl followed by 3% NH₃·H₂O | 5 | 7% | nih.gov |

| Sulfur-based polymer functionalized with N-methyl-D-glucamine | Boron | Acid and alkali treatment | 5 | 14% | researchgate.netresearchgate.net |

| N-methyl-D-glucamine based cryogel | Arsenic (V) and Chromium (VI) | Not specified | 6 | Not specified | researchgate.net |

Role in Coatings and Additives for Industrial Applications

This compound's properties make it a valuable component in various industrial formulations, particularly in coatings and electroplating solutions.

Additives in Electroplating Solutions

The quality of electroplated coatings depends significantly on the composition of the electroplating bath. Organic additives are often introduced to improve the surface finish, reduce roughness, and promote a uniform coating. core.ac.ukmdpi.com this compound can be used as an additive in electroplating solutions to help maintain the required pH for the deposition of metal coatings. While specific studies on this compound's role as a brightener or leveler are not extensively detailed in the provided context, related compounds and the general function of amines in electroplating suggest its potential to influence the deposition process and the final properties of the metallic layer.

Advanced Functional Materials Development (e.g., Cryogels, Nanoparticles)

The incorporation of this compound into advanced materials like cryogels and nanoparticles has opened up new possibilities for their application, particularly in environmental remediation and biotechnology.

Cryogels are macroporous polymeric materials formed at sub-zero temperatures, resulting in a unique interconnected pore structure. google.comnih.govmdpi.com Cryogels based on N-methyl-D-glucamine have been developed for the removal of heavy metals from water. researchgate.net These materials exhibit fast water uptake and high adsorption capacities for pollutants like arsenic and chromium. researchgate.net The macroporous structure of cryogels facilitates efficient contact between the active sites and the contaminants, leading to enhanced removal efficiency.

Advanced Analytical Methodologies for N,n Dimethyl D Glucamine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in defining the structure and purity of N,N-dimethyl-D-glucamine and its related compounds. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that is then interpreted to reveal specific structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 11B NMR for complexation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the identity and structure of these compounds. researchgate.net For instance, in derivatives like N,N-dimethyl-N-alkyl-D-glucaminium bromides, ¹H and ¹³C NMR spectra provide definitive proof of their structure. researchgate.net The chemical shifts observed in these spectra are indicative of the electronic environment of each proton and carbon atom, allowing for the assignment of specific signals to the various functional groups within the molecule, such as the dimethylamino group, the glucitol backbone, and any appended alkyl chains. researchgate.netrsc.org To overcome challenges like signal overlap in crowded spectral regions, high-field instruments (≥500 MHz) and two-dimensional techniques such as COSY and HSQC are utilized.

¹¹B NMR for Complexation Studies: this compound and its analogs, like N-methyl-D-glucamine (NMDG), are well-known for their ability to form stable complexes with boric acid and borates. researchgate.netrsc.org ¹¹B NMR spectroscopy is an indispensable technique for investigating these complexation events. researchgate.netresearchgate.net The chemical shifts in ¹¹B NMR provide direct information about the coordination state of the boron atom. researchgate.net Studies on the complexation of boric acid with NMDG have shown the formation of a 1:1 tetradentate complex, particularly at a pH around 9. rsc.org ¹¹B NMR, in combination with distribution measurements, has been crucial in elucidating the structure of these complexes, revealing that the borate (B1201080) anion, B(OH)₄⁻, is the species that complexes with the glucamine moiety. researchgate.netrsc.org

Table 1: Representative NMR Data for this compound Derivatives and Related Compounds

| Compound/Derivative | Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| N-decyl-N-methyl-D-glucamine | ¹³C | - | 42.5 (N-CH₃), 58.0, 60.2 (N-CH₂), 63.5 (-CH₂OH), 70.3, 70.4, 71.4, 72.0 (-CHOH) | rsc.org |

| N,N-didecyl-N-methyl-D-glucaminium bromide | ¹³C | - | 48.5 (N-CH₃), 58.0, 60.2 (N-CH₂), 63.5 (-CH₂OH), 70.3, 70.4, 71.4, 72.0 (-CHOH) | rsc.org |

| N-decyl-N-methyl-D-glucaminium chloride | ¹³C | - | 40.6 (N-CH₃), 55.9, 57.9 (N-CH₂), 63.5 (-CH₂OH), 67.6, 70.4, 71.2 (-CHOH) | rsc.org |

| Boric acid-NMDG complex | ¹¹B | D₂O | Signals indicate 1:1 complex formation | researchgate.netrsc.org |

This table is for illustrative purposes and specific chemical shifts can vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. docbrown.info The resulting spectrum displays absorption bands at specific frequencies corresponding to different vibrational modes. For this compound and its derivatives, IR spectroscopy is used to identify key functional groups such as hydroxyl (-OH) and amine (-N(CH₃)₂) groups. researchgate.net The broad absorption band in the region of 3500-3300 cm⁻¹ is characteristic of the N-H stretching vibrations in secondary amines, a feature that would be absent in the tertiary amine this compound but present in its precursor, N-methyl-D-glucamine. docbrown.info The presence of hydroxyl groups is typically indicated by a broad band around 3400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. acs.org It is particularly useful for identifying and evaluating a wide range of chemical compounds based on their unique vibrational frequencies. acs.org For glucamine and its derivatives, Raman spectroscopy can provide detailed information about the carbon backbone and the C-N and C-O stretching vibrations. irb.hr For instance, in studies of glucosamine (B1671600), prominent Raman bands have been assigned to C-N coupled with C-C stretching. irb.hr Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal of molecules adsorbed on metal surfaces, allowing for the study of anomers and specific vibrational modes with greater sensitivity. irb.hr

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Glucamine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | IR |

| N-H (secondary amine) | Stretching | 3300-3500 (broad) | IR |

| C-H | Stretching | 2850-3000 | IR, Raman |

| C-O | Stretching | 1000-1300 | IR, Raman |

| C-N | Stretching | 1000-1250 | IR, Raman |

This table provides general ranges, and specific frequencies can vary depending on the molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different molecular orbitals. azooptics.com While this compound itself does not have strong chromophores that absorb in the UV-Vis range, this technique becomes highly valuable when studying its complexes with metal ions or in derivatized forms. utexas.eduresearchgate.net

The formation of a complex between this compound and a metal ion can lead to the appearance of new absorption bands in the UV-Vis spectrum, often referred to as charge-transfer bands. researchgate.net For example, the interaction of similar ligands with metal ions like Zn(II) can result in absorption bands that are likely due to ligand-to-metal charge transfer (LMCT). researchgate.net The position (λmax) and intensity of these bands can provide information about the nature of the complex and the coordination environment of the metal ion. azooptics.com UV-Vis spectrophotometry is also a key method for quantifying metal ions in solution, often by creating calibration curves based on the absorbance of their colored complexes. dergipark.org.tr

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the structural elucidation and characterization of this compound and its derivatives, offering high sensitivity and precision. nih.gov

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov For this compound and its derivatives, HRMS, often coupled with electrospray ionization (ESI), is used to validate the molecular weight and confirm the molecular formula. The accurate mass data obtained from HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry for Derivatized Species

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a spectrum of fragment ions. nih.gov This technique is particularly valuable for the structural characterization of derivatized species of this compound.

Derivatization is often employed to enhance the ionization efficiency and to introduce specific fragmentation patterns that can aid in structural elucidation. ddtjournal.comnih.govddtjournal.com For example, derivatizing the hydroxyl and amine groups of related carbohydrate molecules can make them more amenable to analysis by ESI-MS. nih.gov The fragmentation patterns observed in the MS/MS spectra provide information about the sequence and linkage of monosaccharide units in oligosaccharides, and the location of modifications. nih.govnih.gov For instance, in the analysis of derivatized glycosaminoglycans, MS/MS can resolve the original sulfation patterns. nih.gov Chemical cross-linking coupled with mass spectrometry is another approach used to study the spatial arrangement of functional groups within a molecule or between interacting molecules. mdpi.com

Chromatographic Separations

Chromatographic techniques are fundamental in the analytical chemistry of this compound and its derivatives, enabling the separation, identification, and quantification of the target compound and related substances in complex mixtures. advancechemjournal.com These methods are essential for purity assessment, reaction monitoring, and stability testing. advancechemjournal.com The separation is based on the differential distribution of components between a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. advancechemjournal.com It separates components in a liquid sample by passing them through a column packed with a stationary phase, propelled by a high-pressure liquid mobile phase. wikipedia.org The ability of HPLC to separate, identify, and quantify compounds makes it an indispensable tool for assessing the purity of this compound and analyzing its derivatives. openaccessjournals.com

The choice of stationary and mobile phases is critical. For polar compounds such as this compound, normal-phase chromatography (NP-HPLC) with a polar stationary phase (like silica) and a non-polar mobile phase can be employed. wikipedia.org However, reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is the most common mode of HPLC. advancechemjournal.com The separation of this compound and its often more hydrophobic derivatives can be effectively achieved using gradient elution on an RP-HPLC system, where the mobile phase composition is varied during the analysis to resolve compounds with a wide range of polarities. nih.gov

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. researchgate.net Research on similar compounds, such as N-methylglucamine (MEG), has shown that UV and Refractive Index (RI) detectors may fail to provide adequate sensitivity. researchgate.net In these cases, an Evaporative Light Scattering Detector (ELSD) proves to be a superior alternative. researchgate.net The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles, making it suitable for detecting compounds without UV absorption.

The following table summarizes typical HPLC methodologies used for the analysis of glucamine derivatives.

| Parameter | Description | Finding/Application |

| Technique | High-Performance Liquid Chromatography (HPLC) | A powerful method for separating, identifying, and quantifying non-volatile compounds in a mixture. openaccessjournals.com |

| Stationary Phase | Typically C18 or other non-polar bonded silica (B1680970) for reversed-phase applications. | Reversed-phase HPLC is the most common type of HPLC used for a wide variety of compounds. advancechemjournal.com |

| Mobile Phase | A mixture of polar solvents, often water and acetonitrile (B52724) or methanol, sometimes with modifiers like trifluoroacetic acid (TFA). researchgate.net | Gradient elution is often required to separate the polar parent compound from less polar derivatives in a single run. nih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) | Superior to UV or RI detection for compounds like N-methylglucamine that lack a strong chromophore. researchgate.net |

| Application | Purity assessment, reaction monitoring, and quantification. | HPLC is a primary method for determining the purity of drug products and monitoring stability. advancechemjournal.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. ajpaonline.com It is particularly suited for volatile substances. Due to the high polarity and low volatility of this compound, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the non-volatile analyte into a thermally stable and volatile derivative. sigmaaldrich.com

Derivatization involves chemically modifying the polar functional groups (hydroxyl and amine groups) by replacing the active hydrogen atoms with nonpolar moieties. sigmaaldrich.com This process reduces the compound's polarity and increases its volatility, making it amenable to GC analysis. Common derivatization techniques include:

Silylation: This is a widely used method where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to form acylated derivatives.

Alkylation: Reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA) can be used in a rapid, one-step reaction to produce low-molecular-weight derivatives suitable for GC analysis. researchgate.net

Once derivatized, the volatile products can be separated on a capillary column (e.g., a polysiloxane-based stationary phase) and detected by a sensitive detector, such as a Flame Ionization Detector (FID) or a mass spectrometer. acs.org

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a synergistic analytical power that surpasses either technique alone. nih.govajpaonline.com For the analysis of this compound and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most significant hyphenated methods. slideshare.net

LC-MS couples the high-resolution separation capabilities of HPLC with the sensitive and specific detection power of mass spectrometry. saspublishers.com This technique is ideal for the direct analysis of this compound and its derivatives without the need for derivatization. After separation via the HPLC column, the analyte is introduced into the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio is determined. saspublishers.com This provides definitive molecular weight information and, through tandem MS (MS/MS), detailed structural data for unequivocal identification of the parent compound, impurities, and degradation products. saspublishers.com

GC-MS combines gas chromatography with mass spectrometry. ajpaonline.com It is used for the analysis of the volatile derivatives of this compound. ajpaonline.com Following separation in the GC column, each compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly confident identification by comparison to spectral libraries. sigmaaldrich.com This makes GC-MS an excellent tool for identifying unknown volatile derivatives or impurities. ajpaonline.com

The table below outlines the applications of these powerful hyphenated techniques.

| Technique | Principle | Application for this compound |

| LC-MS | Combines HPLC separation with MS detection. | Direct identification and quantification of this compound and its non-volatile derivatives without derivatization. saspublishers.com Provides molecular weight and structural information. |

| GC-MS | Combines GC separation with MS detection. | Identification and quantification of volatile derivatives of this compound after a derivatization step. ajpaonline.com Uses fragmentation patterns for structural confirmation. sigmaaldrich.com |

Other Characterization Techniques

Beyond chromatography, a range of other analytical methods are employed to characterize the physicochemical properties of this compound and its derivatives, particularly concerning their behavior in solution and their solid-state morphology.

Dynamic Light Scattering (DLS) for Aggregation Studies

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. unchainedlabs.comnih.gov The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. nih.govdiva-portal.org

For this compound and its amphiphilic derivatives (such as N-acyl-N,N-dimethyl-D-glucamines), DLS is an invaluable tool for studying self-assembly and aggregation behavior. It allows for the determination of: